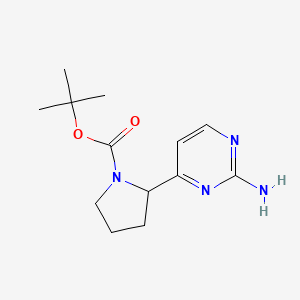

Tert-butyl 2-(2-aminopyrimidin-4-yl)pyrrolidine-1-carboxylate

描述

属性

IUPAC Name |

tert-butyl 2-(2-aminopyrimidin-4-yl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O2/c1-13(2,3)19-12(18)17-8-4-5-10(17)9-6-7-15-11(14)16-9/h6-7,10H,4-5,8H2,1-3H3,(H2,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZOGSVJRJNSRFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C2=NC(=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Target of Action

Similar compounds have been found to interact with multiple receptors , suggesting that this compound may also have multiple targets.

Mode of Action

It is known that the compound binds to its targets, leading to changes in their function . The exact nature of these changes would depend on the specific targets involved.

Biochemical Pathways

Similar compounds have been found to affect a variety of biological activities , suggesting that this compound may also influence multiple pathways.

Result of Action

Based on the known effects of similar compounds , it can be inferred that this compound may have a range of effects at the molecular and cellular level.

生物活性

Tert-butyl 2-(2-aminopyrimidin-4-yl)pyrrolidine-1-carboxylate (CAS No. 1197850-17-1) is a compound of significant interest in medicinal chemistry due to its biological activity and potential therapeutic applications. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H20N4O2

- Molecular Weight : 264.32 g/mol

The compound features a pyrrolidine ring attached to a pyrimidine derivative, which is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The amino group in the pyrimidine ring enhances its binding affinity, allowing it to inhibit certain enzyme activities effectively. This compound has been explored for its role in:

- Enzyme Inhibition : It acts as an inhibitor for various enzymes, including those involved in inflammatory pathways.

- Receptor Modulation : The compound can modulate receptor functions, influencing various signaling pathways.

Anti-inflammatory Effects

Research has indicated that this compound exhibits notable anti-inflammatory properties. Studies have shown that it can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

The compound's efficacy was comparable to that of established anti-inflammatory drugs, suggesting its potential as a therapeutic agent.

Anticancer Activity

Preliminary studies have also suggested that this compound may possess anticancer properties. Its structural similarity to other known anticancer agents allows for potential applications in cancer therapy. Further investigations are needed to elucidate its specific mechanisms and effectiveness against various cancer cell lines.

Case Studies and Research Findings

- In Vitro Studies : In vitro assays demonstrated the compound's ability to suppress COX-2 activity significantly, indicating its potential as an anti-inflammatory agent.

- Structure–Activity Relationship (SAR) : The presence of the amino group in the pyrimidine moiety has been shown to enhance binding affinity and biological activity compared to other derivatives lacking this functionality .

- Pharmacokinetics : Research on pharmacokinetic properties is ongoing, with initial findings suggesting favorable absorption and distribution characteristics, essential for therapeutic applications.

相似化合物的比较

Structural and Functional Differences

The following table summarizes key structural and functional differences between the target compound and analogous pyrrolidine/piperidine derivatives:

准备方法

Structural and Physicochemical Data

| Property | Value |

|---|---|

| Chemical Name | Tert-butyl 2-(2-aminopyrimidin-4-yl)pyrrolidine-1-carboxylate |

| CAS Number | 1197850-17-1 |

| Molecular Formula | C₁₃H₂₀N₄O₂ |

| Molecular Weight | 264.32 g/mol |

| SMILES | CC(C)(C)OC(=O)N1CCCC1C2=NC(=NC=C2)N |

| Storage Conditions | 2–8°C, dry, sealed, protected from light |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the coupling of a pyrrolidine derivative with an aminopyrimidine moiety under controlled conditions. The process can be summarized as follows:

Representative Synthetic Route

| Step | Reaction Description | Typical Reagents/Conditions |

|---|---|---|

| 1 | Synthesis of tert-butyl pyrrolidine-1-carboxylate (Boc-protected pyrrolidine) | Pyrrolidine, di-tert-butyl dicarbonate, base |

| 2 | Halogenation or activation of 2-aminopyrimidine-4-carboxylic acid or its derivative | POCl₃ or SOCl₂ (for chlorination), or DCC/EDC (for activation) |

| 3 | Coupling of Boc-pyrrolidine with 2-aminopyrimidin-4-yl halide or ester under basic or catalytic conditions | Base (e.g., K₂CO₃), DMF or DMSO, 60–100°C |

| 4 | Purification | Column chromatography or recrystallization |

| 5 | Characterization | NMR, MS, IR, HPLC |

Example Reaction Scheme

Protection of Pyrrolidine :

Pyrrolidine reacts with di-tert-butyl dicarbonate in the presence of a base (such as triethylamine) to yield tert-butyl pyrrolidine-1-carboxylate.Preparation of 2-aminopyrimidin-4-yl chloride :

2-aminopyrimidin-4-ol is treated with phosphoryl chloride (POCl₃) to obtain the corresponding 4-chloro derivative.Nucleophilic Substitution :

The Boc-protected pyrrolidine is reacted with 2-aminopyrimidin-4-yl chloride in a polar aprotic solvent (e.g., DMF) in the presence of a base (e.g., potassium carbonate) at elevated temperature to afford this compound.Purification :

The crude product is purified by silica gel column chromatography or recrystallization from suitable solvents.

Alternative Methods

Reductive Amination :

In some cases, a pyrrolidine-2-carbaldehyde derivative can be condensed with 2-aminopyrimidine, followed by reduction (e.g., with sodium triacetoxyborohydride), and subsequent Boc protection.Transition Metal-Catalyzed Coupling :

Palladium-catalyzed Buchwald–Hartwig amination may be employed if suitable aryl halides and amines are available, though this is less common for pyrimidine systems.

Key Experimental Considerations

| Parameter | Recommendation/Observation |

|---|---|

| Atmosphere | Inert (nitrogen or argon) |

| Temperature | 60–100°C for coupling steps |

| Solvent | DMF, DMSO, or acetonitrile |

| Purification | Silica gel chromatography or recrystallization |

| Yield Optimization | Careful control of stoichiometry and temperature; use of dry solvents |

Data Table: Example Synthesis Parameters

| Step | Reagents | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

|---|---|---|---|---|---|

| Boc Protection | Pyrrolidine, Boc₂O, base | DCM | 0–25 | 2–4 | 85–95 |

| Halogenation | 2-aminopyrimidin-4-ol, POCl₃ | None | 80–100 | 2–6 | 70–85 |

| Coupling | Boc-pyrrolidine, pyrimidinyl chloride, K₂CO₃ | DMF | 80 | 12–24 | 60–75 |

| Purification | Silica gel, EtOAc/hexane | — | — | — | — |

Research Findings and Comparative Analysis

- The most efficient synthetic route involves direct nucleophilic aromatic substitution, leveraging the electron-deficient nature of the pyrimidine ring to facilitate coupling with the pyrrolidine nucleophile.

- Reaction yields are generally moderate to high, provided that moisture and oxygen are rigorously excluded.

- The use of Boc protection is crucial for selectivity and to prevent side reactions during coupling.

- Purity and yield can be optimized by careful control of reaction conditions and purification techniques.

Summary Table: Preparation Method Features

| Method | Advantages | Limitations |

|---|---|---|

| Nucleophilic Aromatic Substitution | Straightforward, scalable | Requires activated halide, moderate yields |

| Reductive Amination | Alternative approach | Multi-step, lower selectivity |

| Buchwald–Hartwig Coupling | Versatile, mild conditions | Catalyst cost, less common for pyrimidines |

常见问题

Q. What are the key synthetic strategies for preparing tert-butyl 2-(2-aminopyrimidin-4-yl)pyrrolidine-1-carboxylate?

The synthesis typically involves:

- Pyrrolidine core functionalization : Introduction of the tert-butyl carbamate protecting group via Boc-protection of pyrrolidine, often using di-tert-butyl dicarbonate (Boc₂O) under basic conditions .

- Aminopyrimidine coupling : Cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) to attach the 2-aminopyrimidine moiety to the pyrrolidine ring. Reaction conditions (catalyst, solvent, temperature) must be optimized to avoid side reactions .

- Deprotection and purification : Final deprotection (if needed) and purification via column chromatography or recrystallization .

Q. How is this compound characterized structurally in academic research?

Key characterization methods include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm regiochemistry and stereochemistry, with emphasis on pyrrolidine ring puckering (e.g., using Cremer-Pople parameters for ring conformation analysis) .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula and purity .

- X-ray crystallography : For absolute stereochemical determination, though limited by crystal quality and data resolution .

Q. What are its primary applications in medicinal chemistry?

- Scaffold for kinase inhibitors : The aminopyrimidine moiety mimics ATP-binding motifs, making it relevant for targeting protein kinases .

- Intermediate in PROTAC synthesis : The tert-butyl group aids in orthogonal deprotection during multi-step syntheses of proteolysis-targeting chimeras .

Advanced Research Questions

Q. How can discrepancies in NMR data between synthesized batches be resolved?

- Batch comparison : Analyze splitting patterns in ¹H NMR for pyrrolidine protons; variations may indicate differences in ring puckering or rotameric states .

- Dynamic effects : Use variable-temperature NMR to identify conformational flexibility or solvent-dependent shifts .

- DFT calculations : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to validate structural assignments .

Q. What strategies improve yields in the coupling of pyrrolidine and aminopyrimidine fragments?

- Catalyst screening : Test palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (XPhos, SPhos) to enhance cross-coupling efficiency .

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) may stabilize intermediates, while additives like Cs₂CO₃ can mitigate dehalogenation side reactions .

- Microwave-assisted synthesis : Reduce reaction times and improve regioselectivity .

Q. How can stereochemical integrity be maintained during synthesis?

- Chiral auxiliaries : Use enantiopure starting materials (e.g., (R)- or (S)-pyrrolidine derivatives) .

- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in coupling steps to control stereochemistry .

- Protecting group strategy : The tert-butyl carbamate group minimizes racemization during acidic/basic conditions .

Q. What computational methods are used to predict biological activity?

- Molecular docking : Simulate binding to kinase domains (e.g., EGFR, CDK2) using PyMOL or AutoDock .

- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on pyrimidine) with inhibitory activity .

Data Contradiction and Validation

Q. How to address conflicting reports on the compound’s solubility?

- Solvent screening : Test solubility in DMSO, methanol, and chloroform, noting batch-specific impurities (e.g., residual Boc-protecting agents) .

- HPLC-MS analysis : Quantify solubility limits and identify degradation products under varying pH/temperature .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。